(1S)-(-)-(10-Camphorsulfonyl)imine
CAS No.: 60886-80-8
Cat. No.: VC0018199
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60886-80-8 |
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Molecular Formula | C10H15NO2S |
Molecular Weight | 213.30 g/mol |
IUPAC Name | (1S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |
Standard InChI | InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m0/s1 |
Standard InChI Key | ZAHOEBNYVSWBBW-OIBJUYFYSA-N |
Isomeric SMILES | CC1([C@H]2CC[C@]13CS(=O)(=O)N=C3C2)C |
SMILES | CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Canonical SMILES | CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Introduction
Chemical Structure and Properties
Structural Features
The architecture of (1S)-(-)-(10-Camphorsulfonyl)imine is characterized by a complex tricyclic system that incorporates elements of both camphor and a heterocyclic sulfonyl imine. The molecule contains a bicyclic camphor skeleton as its foundation, with carbon atoms arranged in a rigid framework that includes two fused rings . The third ring is formed through the incorporation of a sulfur atom and a nitrogen atom, creating a heterocyclic structure that includes the sulfonyl group (SO₂) connected to an imine functionality (C=N) .
This structural arrangement can be described in alternative nomenclature as 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS,6R)-, which emphasizes the benzisothiazole core with specific stereochemistry at two critical positions . The compound's three-dimensional structure features two methyl groups positioned at the bridgehead carbon, contributing to its steric properties and influencing its reactivity patterns in chemical transformations.
The stereochemistry indicated by the "1S" descriptor is crucial to the compound's functionality, particularly in applications where chiral recognition and asymmetric induction are important. This stereochemical configuration, combined with the rigid framework, creates a well-defined chiral environment that can effectively transfer stereochemical information in reactions where it serves as a reagent or catalyst.
Physical Properties
(1S)-(-)-(10-Camphorsulfonyl)imine possesses distinctive physical characteristics that are important for its handling, purification, and application in chemical processes. The compound exists as a white crystalline solid at room temperature, with physical properties that reflect its molecular structure and intermolecular interactions .
Table 1. Physical Properties of (1S)-(-)-(10-Camphorsulfonyl)imine
Property | Value |
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Molecular Formula | C₁₀H₁₅NO₂S |
Molecular Weight | 213.3 g/mol |
Physical State | White Crystalline Solid |
Melting Point | 228-230°C |
Boiling Point | 337°C |
Density | 1.50 g/cm³ |
Flash Point | 158°C |
Solubility | Soluble in acetone, dichloromethane, hot methanol |
pKa | -1.63±0.40 (Predicted) |
LogP | 0.02 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
The compound's relatively high melting point (228-230°C) indicates strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding and dipole-dipole interactions involving the sulfonyl and imine functional groups . Its solubility profile reveals preferential dissolution in moderately polar organic solvents such as acetone and dichloromethane, with reduced solubility in protic solvents except when heated (as in hot methanol) . This solubility behavior is consistent with the compound's structure, which contains both polar functional groups and nonpolar hydrocarbon regions.
The low LogP value of 0.02 suggests a balance between hydrophilic and hydrophobic properties, reflecting the presence of both the polar sulfonyl imine moiety and the nonpolar hydrocarbon framework . With a predicted pKa of -1.63±0.40, the compound is expected to be a weak acid, with limited tendency to donate protons under standard conditions .
Spectroscopic Properties
The stereochemical and structural features of (1S)-(-)-(10-Camphorsulfonyl)imine manifest in its distinctive spectroscopic characteristics, which are valuable for its identification and structural confirmation.
Table 2. Spectroscopic Properties of (1S)-(-)-(10-Camphorsulfonyl)imine
Spectroscopic Property | Value |
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Optical Rotation | [α]₁₉/D 34°, c = 1 in chloroform |
Refractive Index | -31° (C=2, CHCl₃) |
Index of Refraction | 1.693 |
The compound's chiral nature is evidenced by its optical activity, with a specific rotation [α]₁₉/D of 34° when measured in chloroform at a concentration of 1 g/100 mL . This optical rotation provides a quantitative measure of the compound's chirality and can be used to verify its enantiomeric purity.
The refractive index value of -31° (measured in chloroform at a concentration of 2) and the index of refraction of 1.693 provide additional physical parameters that can aid in the identification and characterization of the compound . These optical properties reflect the interaction of polarized light with the molecule's electronic structure, influenced by the arrangement of atoms and functional groups within the three-dimensional framework.
In infrared spectroscopy, the compound would exhibit characteristic absorption bands associated with the sulfonyl group (typically around 1300-1150 cm⁻¹) and the imine functionality (approximately 1660-1630 cm⁻¹), as indicated by similar compounds in the literature . These spectroscopic signatures are valuable for confirming the structural integrity of the compound during synthesis and purification processes.
Synthesis and Preparation
The synthesis of (1S)-(-)-(10-Camphorsulfonyl)imine involves multiple chemical transformations starting from camphor sulfonic acid. The synthetic pathway typically proceeds through sequential reactions that build upon the bicyclic camphor structure to incorporate the sulfonyl imine functionality . This process represents an important example of how naturally occurring compounds can be modified to create chiral auxiliaries with specific stereochemical properties.
The general synthetic route begins with (1S)-camphor sulfonic acid, which undergoes transformation to form intermediate compound 2, followed by an oxidative annulation reaction that establishes the third ring of the tricyclic structure . This final step is critical for forming the characteristic sulfonyl imine functionality that defines the target compound.
A specific preparation method described in the scientific literature involves a condensation reaction:
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The precursor compound (1) (682 mg; 3 mmol) is dissolved in ethanol (10 mL) that has been acidified with acetic acid (0.4 mL)
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This mixture is stirred for approximately 15 minutes to ensure complete dissolution
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Hydroxylamine (99 mg, 3 mmol) is added to the reaction mixture
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The reaction continues for 24 hours with constant stirring
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Addition of water (5 mL) terminates the reaction
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The organic phase is extracted with dichloromethane (3 × 5 mL)
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The extract is dried over magnesium sulfate (MgSO₄)
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Following filtration, the solvent is allowed to evaporate slowly
This procedure reportedly yields approximately 71% of the desired product, indicating a reasonably efficient transformation . The product can be characterized by elemental analysis, with expected values of C (49.6%), N (11.6%), H (5.8%), and S (13.2%) corresponding to the molecular formula C₁₀H₁₅NO₂S .
Alternative synthetic approaches may involve different reagents or conditions, but all methods aim to construct the tricyclic framework with the correct stereochemistry at the critical positions. The choice of synthetic route often depends on the availability of starting materials, the desired scale of production, and specific requirements for purity or stereochemical integrity.
Applications and Uses
(1S)-(-)-(10-Camphorsulfonyl)imine has found valuable applications in various areas of chemistry and materials science, leveraging its unique structural and stereochemical properties. The compound's well-defined chiral environment makes it particularly useful in contexts where stereochemical control is essential.
Chiral Auxiliary in Asymmetric Synthesis
One of the most significant applications of (1S)-(-)-(10-Camphorsulfonyl)imine is as a chiral auxiliary in asymmetric synthesis. The compound's rigid tricyclic structure, combined with its well-defined stereochemistry, creates a chiral environment that can effectively control the stereochemical outcome of various transformations. When attached to a substrate, the chiral information from the camphorsulfonyl imine unit can direct the approach of reagents to specific faces of the molecule, leading to the preferential formation of one stereoisomer over another.
This stereodirecting capability is valuable in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit significantly different biological activities. The ability to selectively produce a single enantiomer or diastereomer can enhance the efficacy and safety of these compounds while reducing the need for challenging separation processes.
Building Block for Metal-Organic Frameworks
Recent research has explored the potential of camphor sulfonimine compounds, including (1S)-(-)-(10-Camphorsulfonyl)imine, as components in the construction of Metal-Organic Frameworks (MOFs) . These advanced materials consist of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures with potential applications in gas storage, separation, catalysis, and sensing.
The research indicates that (1S)-(-)-(10-Camphorsulfonyl)imine can serve as a precursor for designing MOFs through a "bottom-up" approach . The compound's rigid structure, combined with its functionality, provides a suitable scaffold for coordination to metal centers, potentially yielding MOFs with unique properties influenced by the chiral nature of the organic component.
Precursor for Functional Derivatives
(1S)-(-)-(10-Camphorsulfonyl)imine can be used as a starting point for the synthesis of various derivatives with enhanced or specialized functionalities. Through condensation reactions with primary amines (H₂NR), a range of camphor sulfonimine derivatives can be produced, as described in the literature . These derivatives may exhibit modified physical properties, reactivity patterns, or coordination behavior, expanding the potential applications in catalysis, materials science, and organic synthesis.
The ability to systematically modify the structure while maintaining the core chirality makes (1S)-(-)-(10-Camphorsulfonyl)imine a versatile platform for developing compounds tailored to specific applications. This approach has led to the discovery of new compounds, as noted in the research literature, indicating an active area of investigation with potential for further innovation .
Research Developments and Future Directions
Recent scientific investigations have expanded our understanding of (1S)-(-)-(10-Camphorsulfonyl)imine and its potential applications, particularly in materials science and organic synthesis. These developments highlight emerging opportunities for utilizing this compound in advanced applications.
Advancement in Metal-Organic Framework Design
One of the most promising research directions involves the utilization of camphor sulfonimine compounds, including (1S)-(-)-(10-Camphorsulfonyl)imine, in the design and synthesis of Metal-Organic Frameworks (MOFs) . This approach represents a "bottom-up" strategy for creating advanced materials with customized properties.
Researchers have demonstrated that (1S)-(-)-(10-Camphorsulfonyl)imine (compound 1) can serve as a precursor for creating various derivatives through condensation reactions with primary amines . These derivatives, designated in the literature as compounds L₁ through L₇, exhibit different structural features while maintaining the core camphor sulfonimine framework . Some of these derivatives (specifically L₇, L₁, L₂, and L₄) were identified as new compounds, indicating active exploration of the structural space around the camphor sulfonimine scaffold .
The unique combination of rigidity, chirality, and functionality in these compounds makes them attractive building blocks for MOFs with potential applications in areas such as chiral separation, selective catalysis, and advanced sensing technologies. The incorporation of chiral components into MOFs may enable the development of materials capable of distinguishing between enantiomers, addressing a significant challenge in pharmaceutical and chemical processing.
Synthetic Methodology Innovation
Efforts to optimize the synthesis of (1S)-(-)-(10-Camphorsulfonyl)imine and its derivatives continue to advance, with researchers exploring more efficient and environmentally friendly approaches. The current synthetic procedures, while effective, present opportunities for improvement in terms of yield, selectivity, and sustainability.
Recent synthetic approaches have focused on the condensation of primary amines with (1S)-3-oxo-camphorsulfonyl imine, achieving yields of approximately 71% . This methodology allows for the systematic variation of the amine component, enabling the creation of a library of related compounds with diverse properties. Further refinement of these methods may lead to improved efficiency and broader applicability.
Emerging Applications
Beyond its established roles in asymmetric synthesis and materials science, (1S)-(-)-(10-Camphorsulfonyl)imine shows potential for applications in additional areas:
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Coordination chemistry: The compound's ability to coordinate with metal centers through the sulfur and nitrogen atoms suggests possibilities for developing novel complexes with interesting catalytic or structural properties
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Chiral recognition systems: The well-defined stereochemistry could be exploited in the development of sensors or separation technologies capable of distinguishing between enantiomers
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Medicinal chemistry: Derivatives of (1S)-(-)-(10-Camphorsulfonyl)imine might serve as scaffolds for drug discovery, particularly for targets where specific three-dimensional interactions are critical
These emerging applications represent fruitful directions for future research, potentially expanding the significance of (1S)-(-)-(10-Camphorsulfonyl)imine beyond its current uses.
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